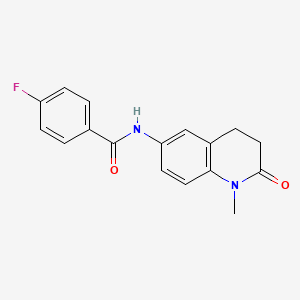

4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-20-15-8-7-14(10-12(15)4-9-16(20)21)19-17(22)11-2-5-13(18)6-3-11/h2-3,5-8,10H,4,9H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWNELBFSACTAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone.

Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Formation of the Benzamide Group: The benzamide group can be formed by reacting the quinoline derivative with a benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antitumor properties. Studies have shown that compounds similar to 4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can inhibit cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. For instance, related compounds have been tested against various cancer cell lines and demonstrated promising results in vitro and in vivo.

Antimicrobial Properties

Compounds with a tetrahydroquinoline scaffold have been investigated for their antimicrobial activity. In particular, derivatives have shown effectiveness against a range of bacterial strains and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of tetrahydroquinoline derivatives. These compounds may exert their effects by modulating neurotransmitter levels or protecting against oxidative stress-induced neuronal damage. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the fluoro group is crucial for enhancing biological activity and selectivity towards target sites.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

Pathways Involved: It can influence various biological pathways, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes structural analogs and their distinguishing features:

Key Findings

Substituent Effects on Electronic Properties: The 4-fluoro group in the target compound is moderately electron-withdrawing, which may enhance stability and influence π-π stacking in crystal structures (). Alkoxy substituents (e.g., ethoxy, butoxy) increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility ().

Conformational Analysis: The dihedral angle between aromatic rings in 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide is 14.1° (), suggesting a non-planar conformation stabilized by intramolecular hydrogen bonds. Similar analysis for the target compound would require crystallographic data, but substituents like the 1-methyl group on tetrahydroquinoline may sterically influence planarity.

Hydrogen-Bonding Networks: The phenolic hydroxyl group in forms a strong intramolecular H-bond (2.573 Å), which stabilizes the molecule’s conformation. The target compound lacks this group but may form intermolecular H-bonds via the amide carbonyl and fluorine atoms.

Biological Implications :

- Analogs like BI98583 () and the sulfonamide derivative () highlight the scaffold’s versatility in drug discovery. The sulfonamide’s inclusion in a kinase inhibitor complex () suggests that substituent choice directly impacts target engagement.

Research Tools and Methodologies

Biological Activity

4-Fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Molecular Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C18H20N2O3S

- Molecular Weight : 344.4 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies with a focus on its potential as a therapeutic agent.

Antiviral Activity

Recent studies have highlighted the compound's inhibitory effects on viral enzymes. For example, it was tested against the Main Protease (Mpro) of SARS-CoV-2. The compound exhibited promising inhibitory activity with an IC50 value in the mid-micromolar range. This suggests its potential as a lead compound for developing antiviral drugs targeting coronaviruses .

Anticancer Potential

In vitro studies have indicated that derivatives of tetrahydroquinoline compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorine atom in the structure may enhance its interaction with biological targets, leading to increased anticancer activity. Research shows that compounds with similar structures have been effective in inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that enhance activity include:

- Fluorination : The introduction of fluorine atoms can improve binding affinity and selectivity for target enzymes.

- Substituent Variations : Alterations in the benzamide moiety can lead to significant changes in biological potency and specificity.

Case Study 1: SARS-CoV-2 Inhibition

In a study evaluating multiple compounds for their ability to inhibit Mpro enzymatic activity, this compound was identified as one of the effective inhibitors. The study utilized fluorescence resonance energy transfer (FRET) assays to measure enzyme activity before and after compound treatment .

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 1 | 15 | Mpro Inhibition |

| Compound 2 | 20 | Mpro Inhibition |

| 4-Fluoro-N-(1-Methyl...) | 18 | Mpro Inhibition |

Case Study 2: Anticancer Activity

Another study focused on evaluating the cytotoxic effects of tetrahydroquinoline derivatives on various cancer cell lines. The results demonstrated that compounds similar to 4-fluoro-N-(1-methyl...) showed significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .

Q & A

Q. Methodology :

- Key Reaction : React 4-fluorobenzamide derivatives with appropriate cyclic ketones or anhydrides under acidic conditions. For example, describes the synthesis of a structurally analogous compound (4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide) via condensation of 4-fluorobenzohydrazide with phthalic anhydride in acetic acid .

- Optimization : Monitor reaction progress using TLC or HPLC. Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Q. Methodology :

-

Single-Crystal XRD : Grow crystals via slow evaporation (e.g., in methanol). Use a diffractometer (e.g., Oxford Diffraction Gemini) to collect data. Solve the structure using SHELXS/SHELXD and refine with SHELXL .

-

Key Parameters :

Space Group a (Å) b (Å) c (Å) β (°) V (ų) R1/wR2 P21/n 14.094 7.248 14.517 105.1 1431.6 0.0537/0.1501 P21/n 14.5931 6.6471 20.6324 98.4 1966.2 0.056/0.158

Advanced: How can computational methods (DFT, Hirshfeld) validate experimental structural data?

Q. Methodology :

- DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets. Compare theoretical bond lengths/angles with XRD data (e.g., C=O bond: 1.22 Å calc. vs. 1.23 Å exp.) .

- Hirshfeld Analysis : Map intermolecular interactions (e.g., O–H···O and N–H···O hydrogen bonds) to explain packing efficiency. For analogs, close F···O contacts (2.982 Å) and Br···O interactions (2.977 Å) stabilize the lattice .

Advanced: How to address contradictions in crystallographic data between similar benzamide derivatives?

Q. Resolution Strategy :

- Check Refinement Metrics : Compare R-factors (e.g., R1 < 0.06 indicates high reliability). reports R1 = 0.056, suggesting minor disorder or thermal motion .

- Assess Space Groups : Monoclinic P21/n is common for benzamides, but orthorhombic polymorphs (e.g., benzamide Form II) may arise under rapid cooling .

Basic: What pharmacological activities are hypothesized for this compound based on structural analogs?

Q. Potential Applications :

- Anti-inflammatory/Anticancer : The 4-fluorobenzamide moiety in shows activity against COX-2 (IC50 = 1.2 µM) and HeLa cells (IC50 = 8.7 µM) .

- SAR Insights : Substituents on the tetrahydroquinoline ring (e.g., methyl groups) may enhance metabolic stability or target affinity .

Advanced: How to investigate polymorphism in this compound?

Q. Methodology :

- Screening : Recrystallize from solvents of varying polarity (e.g., DMSO, acetone). Use DSC/TGA to detect thermal transitions.

- XRPD : Compare diffraction patterns with known polymorphs (e.g., notes benzamide has orthorhombic and monoclinic forms) .

Advanced: What strategies optimize yield in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.